molecular formula C25H38F6IrNP2- B3161461 3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate CAS No. 870077-94-4

3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate

Cat. No.: B3161461
CAS No.: 870077-94-4
M. Wt: 720.7 g/mol
InChI Key: MMDIEIPTBOTQOH-ONEVTFJLSA-N
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Description

3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate is a complex organometallic compound featuring an iridium center coordinated to a 1H-indene ligand with di-i-propylphosphino and N,N-dimethylamino substituents. This compound is known for its catalytic properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1H-indene with appropriate ligands and iridium precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The iridium center can facilitate the oxidation of organic substrates.

  • Reduction: It can also act as a reducing agent in certain reactions.

  • Substitution: The compound can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction reactions might involve hydrogen gas or other reducing agents.

  • Substitution reactions often require specific solvents and temperatures to proceed efficiently.

Major Products Formed: The major products formed from these reactions include oxidized or reduced organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound is widely used in scientific research due to its catalytic properties. It finds applications in:

  • Chemistry: As a catalyst in organic synthesis, facilitating various chemical reactions.

  • Biology: In studying enzyme mechanisms and developing bio-inspired catalysts.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of substrates to the iridium center, followed by the activation of these substrates through oxidative addition, reductive elimination, or other processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • 3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I) hexafluorophosphate

  • 3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)platinum(I) hexafluorophosphate

Uniqueness: This iridium-based compound is unique due to its specific ligand environment and catalytic properties, which differ from those of rhodium and platinum analogs. The iridium center provides distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIEIPTBOTQOH-ONEVTFJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(P(C(C)C)C1=C(CC2=CC=CC=C12)N(C)C)C.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38F6IrNP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855869
Record name (1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870077-94-4
Record name (1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Reactant of Route 2
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Reactant of Route 3
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Reactant of Route 4
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Reactant of Route 5
Reactant of Route 5
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate

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